1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol
Overview
Description
1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol is a heterocyclic organic compound that belongs to the class of tetrahydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids as catalysts, which facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are often employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
Uniqueness: 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h3,9H,2,4-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIGSQGZRKTPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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